

Physical and chemical characteristics of Methionol-d3

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Compound of Interest

Compound Name: Methionol-d3

Cat. No.: B12378494

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An In-depth Technical Guide to Methionol-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Methionol-d3**, a deuterated isotopologue of methionol. Given the limited availability of specific experimental data for the deuterated form, this document also includes detailed information on its non-deuterated counterpart, Methionol (CAS 505-10-2), which serves as a close proxy for its physical properties. The guide covers its role in research, particularly in drug development, alongside relevant experimental protocols and logical workflows.

Introduction to Methionol-d3

Methionol-d3 (CAS: 1082582-04-4) is a stable isotope-labeled version of methionol, also known as 3-(methylthio)-1-propanol.^{[1][2]} In this compound, three hydrogen atoms on the methyl group have been replaced with deuterium, a heavy isotope of hydrogen.^{[1][3]} This isotopic substitution makes **Methionol-d3** a valuable tool in various scientific applications, primarily as an internal standard or tracer for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

The primary utility of deuterated compounds like **Methionol-d3** lies in their application during the drug development process to study pharmacokinetics and metabolic pathways.

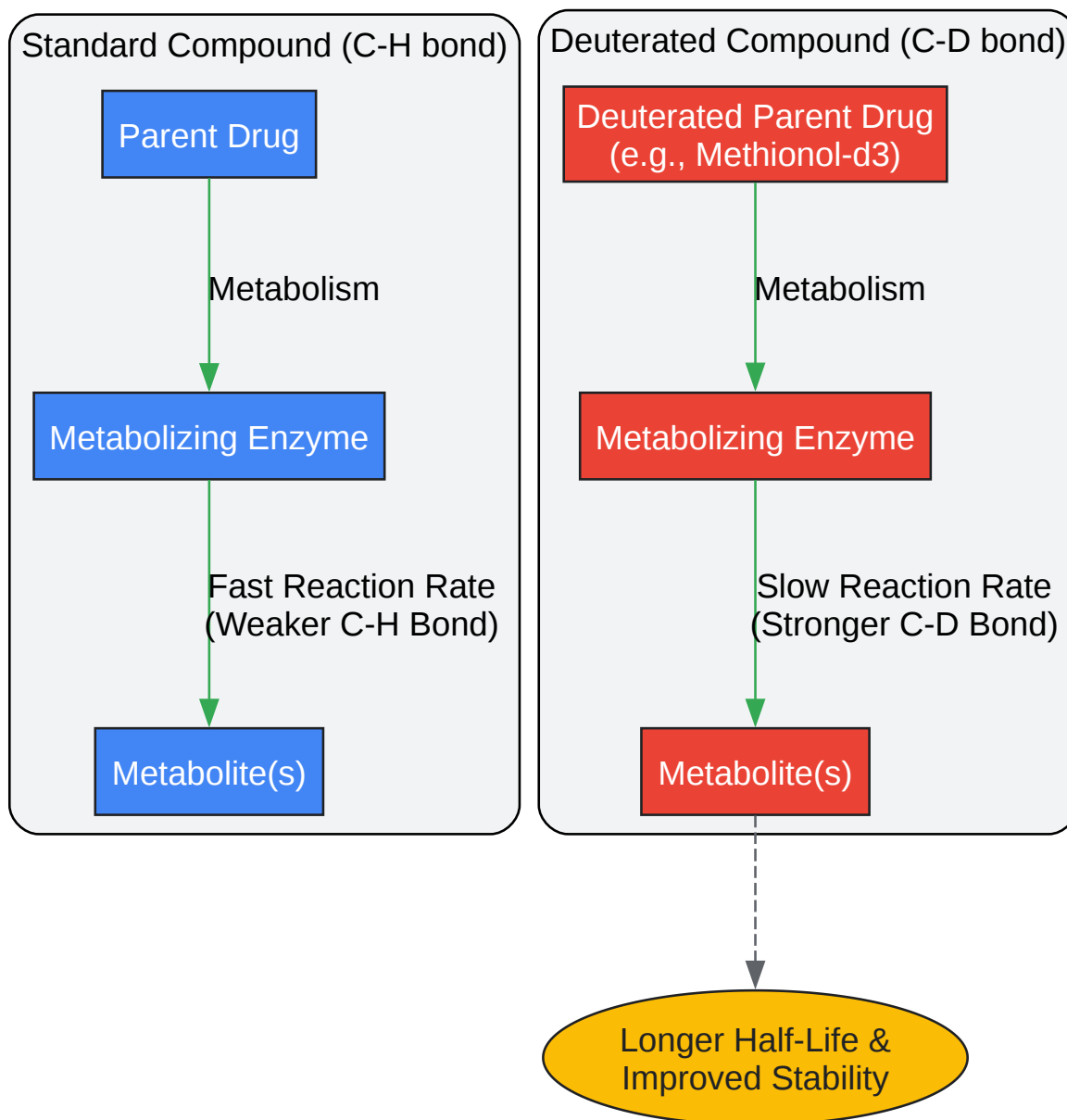
The Role of Deuteration in Scientific Research

The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, a phenomenon leveraged extensively in pharmaceutical research and development.

2.1 The Kinetic Isotope Effect (KIE) The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break, leading to a slower rate of reaction for chemical processes that involve the cleavage of this bond. This principle is known as the Kinetic Isotope Effect. In drug development, if a C-H bond is a primary site for metabolic transformation by enzymes, replacing it with a C-D bond can slow down the drug's metabolism.

2.2 Applications in Drug Development The strategic use of deuteration offers several advantages in drug discovery:

- **Improved Metabolic Stability:** By slowing down metabolism, the drug's half-life can be extended, potentially leading to a longer duration of action.
- **Enhanced Pharmacokinetics:** A slower metabolism can result in more stable and predictable drug concentrations in the bloodstream.
- **Reduced Toxic Metabolites:** If a metabolic pathway produces harmful byproducts, slowing it down can increase the safety profile of the drug.
- **Internal Standards:** Deuterated compounds are ideal internal standards for bioanalytical assays because they have nearly identical chemical properties and chromatographic retention times to the non-deuterated analyte but are easily distinguished by mass spectrometry due to their mass difference.



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Caption: The Kinetic Isotope Effect in Drug Metabolism.

Physical and Chemical Characteristics

Specific experimental data for **Methionol-d3** is limited. The table below summarizes its known identifiers. For a practical understanding of its physical properties, data for the non-deuterated analog, Methionol, is provided as it serves as a reliable estimate.

Table 1: Core Properties of **Methionol-d3**

Property	Value	Source(s)
Chemical Name	3-(Methyl-d3-sulfanyl)propan-1-ol	
Synonyms	3-Hydroxypropyl methyl sulfide-d3; 3-Methylmercapto-1-propanol-d3	
CAS Number	1082582-04-4	
Molecular Formula	C ₄ H ₇ D ₃ OS	

| Molecular Weight | 109.21 g/mol | |

Table 2: Physical Properties of Methionol (Non-Deuterated Analog)

Property	Value	Source(s)
CAS Number	505-10-2	
Molecular Formula	C ₄ H ₁₀ OS	
Molecular Weight	106.19 g/mol	
Appearance	Clear, colorless to pale yellow liquid	
Melting Point	-100 °C (estimate)	
Boiling Point	194-195 °C @ 760 mmHg89-90 °C @ 13 mmHg	
Density	1.03 g/mL @ 25 °C	
Refractive Index	n _{20/D} 1.49	
Flash Point	91 °C (195.8 °F) - closed cup	
Vapor Pressure	0.156 mmHg @ 25 °C (estimate)	

| Solubility | Slightly soluble in water. Soluble in alcohol, propylene glycol, and oils. | |

3.1 Stability and Storage The non-deuterated analog, methionol, is stable under normal temperatures and pressures.

- **Storage:** Store in a cool, dry, dark place, with a recommended temperature of less than 15°C. Keep the container tightly closed when not in use.
- **Incompatibilities:** Avoid contact with strong oxidizing agents.

Experimental Protocols

4.1 Synthesis Pathways While a specific protocol for **Methionol-d3** is not readily available, its synthesis would follow established methods for preparing its non-deuterated backbone, using a deuterated starting material.

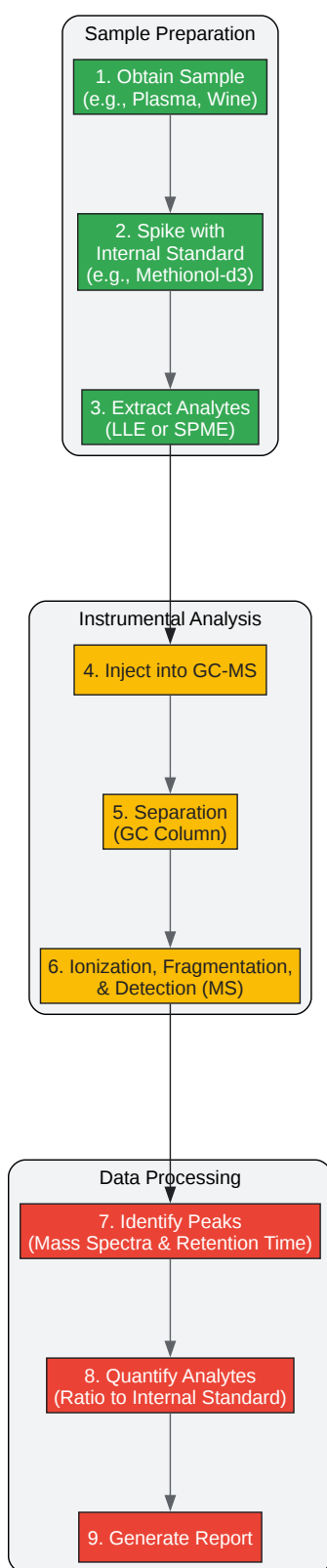
- **Biosynthesis:** Yeasts, such as *Saccharomyces cerevisiae*, can produce methionol from L-methionine via the Ehrlich pathway. This process involves transamination, decarboxylation, and reduction steps. A similar bio-catalytic process could be envisioned using L-methionine-d3 as a precursor.
- **Chemical Synthesis:** A common industrial route for the methionol backbone is the reaction of acrolein with methyl mercaptan. To synthesize **Methionol-d3**, one would use methyl-d3 mercaptan as the starting reagent. The reaction product, 3-(methyl-d3-thio)propanal, would then be reduced to yield the final **Methionol-d3** alcohol.

4.2 Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a standard and highly effective technique for the identification and quantification of volatile compounds like methionol and its deuterated analog.

- **1. Sample Preparation:**
 - For liquid samples (e.g., biological fluids, wine), a direct injection may be possible if the concentration is high.
 - For complex matrices or trace-level analysis, a sample extraction is necessary. This can be achieved via liquid-liquid extraction (LLE) with a suitable organic solvent or by

headspace solid-phase microextraction (HS-SPME), which is ideal for volatile analysis.

- An internal standard (such as **Methionol-d3** for the analysis of methionol, or vice-versa) is added at a known concentration at the beginning of the preparation to ensure accurate quantification.
- 2. Gas Chromatography (GC):
 - The prepared sample extract is injected into the GC.
 - The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column.
 - The column separates compounds based on their boiling points and interactions with the column's stationary phase. Methionol, being a polar alcohol, is typically analyzed on a polar column (e.g., a "WAX" or similar phase).
- 3. Mass Spectrometry (MS):
 - As compounds elute from the GC column, they enter the mass spectrometer.
 - They are ionized (commonly by Electron Ionization - EI), which fragments the molecules into a predictable pattern of charged ions.
 - The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound. For **Methionol-d3**, the molecular ion and key fragments will be shifted by +3 mass units compared to non-deuterated methionol.



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Caption: General workflow for the analysis of Methionol via GC-MS.

Conclusion

Methionol-d3 is a specialized chemical tool with significant value for researchers in pharmacology, biochemistry, and drug development. While specific physical data for this deuterated compound is sparse, the properties of its non-deuterated analog provide a reliable framework for its handling and use. Its primary importance stems from the application of the kinetic isotope effect and its utility as a stable isotope-labeled internal standard, enabling more precise, accurate, and insightful quantitative studies that are critical for advancing modern scientific research.

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